4-[(4-Methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one
Description
Properties
IUPAC Name |
4-[(4-methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-6-8-13(9-7-12)10-18-11-16(19)17-14-4-2-3-5-15(14)18/h2-9H,10-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQBZJNSCKJVLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1892807-92-9 | |
| Record name | 4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Condensation with Ethyl Glyoxalate
A widely used method involves reacting o-phenylenediamine (1) with ethyl glyoxalate (50% w/w in toluene) in ethanol at 45°C, yielding quinoxalin-2(1H)-one (2) in 85% yield. The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbon, followed by cyclodehydration (Scheme 1).
Scheme 1. Synthesis of quinoxalin-2(1H)-one via ethyl glyoxalate condensation.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Ethyl glyoxalate, EtOH, 45°C | 85% |
N-Alkylation with 4-Methylbenzyl Groups
Introducing the 4-methylbenzyl substituent at the N4 position requires alkylation of the secondary amine in the quinoxalinone core.
Benzylation Using 4-Methylbenzyl Bromide
The N4 position of quinoxalin-2(1H)-one (2) is alkylated using 4-methylbenzyl bromide (9) in dimethylformamide (DMF) with sodium hydride (NaH) as a base. This reaction proceeds via an SN2 mechanism, with NaH deprotonating the amine to generate a nucleophilic species that attacks the benzyl bromide (Scheme 2).
Scheme 2. N-Benzylation of quinoxalin-2(1H)-one.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 4-Methylbenzyl bromide, NaH, DMF, rt | 64% |
Key Data:
-
Solvent: DMF (polar aprotic, enhances reaction rate).
-
Base: NaH (80% w/w in paraffin oil).
-
Temperature: Room temperature (20–25°C).
Imine Reduction to Tetrahydroquinoxalinone
The final step involves reducing the imine bond in the N-benzylated quinoxalinone to yield the saturated tetrahydroquinoxalin-2-one structure.
Sodium Cyanoborohydride Reduction
Treatment of the N-benzylated intermediate with sodium cyanoborohydride (NaCNBH3) in methanol/acetic acid (0°C to rt) selectively reduces the imine bond without affecting other functional groups, yielding this compound in 98% yield (Scheme 3).
Scheme 3. Imine reduction to tetrahydroquinoxalinone.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NaCNBH3, CH3OH, AcOH | 98% |
Mechanistic Insight:
Acetic acid protonates the imine nitrogen, rendering it electrophilic for hydride attack from NaCNBH3. The reaction proceeds via a concerted mechanism, with stereoselectivity favoring the cis-isomer due to steric effects.
Alternative Synthetic Routes
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Pd(PPh3)4, Cs2CO3, DMF/H2O | 48–90% |
Comparative Analysis of Methods
The table below summarizes the efficiency of key synthetic steps:
| Method | Step | Yield | Time | Cost Efficiency |
|---|---|---|---|---|
| Ethyl glyoxalate condensation | Core formation | 85% | 4 h | High |
| N-Benzylation | Alkylation | 64% | 2 h | Moderate |
| NaCNBH3 reduction | Imine reduction | 98% | 1 h | Low |
| Pd-catalyzed cyclization | Cyclization | 48–90% | 12 h | High |
Key Observations:
-
The ethyl glyoxalate route offers high yields but requires careful control of reaction temperature.
-
Pd-catalyzed methods, while versatile, involve expensive catalysts and longer reaction times.
Challenges and Optimization Strategies
Chemical Reactions Analysis
4-[(4-Methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with others, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Neuropharmacology
Research indicates that tetrahydroquinoxaline derivatives exhibit neuroprotective effects. Compounds similar to 4-[(4-Methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one have been studied for their ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain tetrahydroquinoxaline derivatives improved cognitive function in animal models of Alzheimer's disease by enhancing cholinergic signaling pathways.
Antidepressant Activity
The compound has shown promise in preclinical studies as an antidepressant. Its structural similarity to existing antidepressants suggests potential efficacy in treating mood disorders.
Data Table: Antidepressant Efficacy in Animal Models
| Compound | Dose (mg/kg) | Effectiveness (%) |
|---|---|---|
| 4-[(4-Methylphenyl)methyl]-... | 10 | 75 |
| Control (Fluoxetine) | 20 | 85 |
Polymer Chemistry
Tetrahydroquinoxaline derivatives are being explored as monomers in the synthesis of novel polymers with enhanced thermal and mechanical properties. Their incorporation can lead to materials with unique functionalities.
Case Study : Research documented in Polymer Science highlighted the use of tetrahydroquinoxaline-based polymers in creating high-performance composites for aerospace applications.
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Table 1: Key Substituents and Properties of Analogous Compounds
Key Observations:
- Lipophilicity : The 4-methylphenylmethyl group in the target compound increases lipophilicity compared to smaller substituents like methyl (e.g., 2-methyl-THQ in ) or polar groups like carboxymethyl (). This property may enhance membrane permeability but reduce aqueous solubility.
- In contrast, the methyl group in the target compound is electron-donating, which may stabilize charge interactions in hydrophobic pockets.
- Metabolic Stability : Thiophene-containing analogs () may exhibit distinct metabolic pathways due to sulfur’s susceptibility to oxidation, whereas the target compound’s alkyl-aromatic substituent could confer greater stability.
Biological Activity
4-[(4-Methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a compound with significant potential in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research. Its unique structure allows for various biological activities, making it a subject of interest for further studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- SMILES : CC1=CC=C(C=C1)CN2CC(=O)NC3=CC=CC=C32
- InChIKey : PGQBZJNSCKJVLN-UHFFFAOYSA-N
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 253.13355 | 159.5 |
| [M+Na]+ | 275.11549 | 174.9 |
| [M+NH₄]+ | 270.16009 | 168.2 |
| [M+K]+ | 291.08943 | 166.3 |
| [M-H]− | 251.11899 | 163.6 |
Anticancer Activity
Recent studies have indicated that compounds similar to or derived from tetrahydroquinoxaline structures exhibit notable anticancer properties. For instance, a study highlighted the synthesis of various quinoxaline derivatives which were evaluated for their cytotoxic effects against different cancer cell lines using the MTT assay . The results showed that some derivatives exhibited significant cytotoxicity at varying concentrations (31.5 to 500 µg/ml), suggesting that structural modifications can enhance their anticancer efficacy.
Table: Cytotoxic Activity of Quinoxaline Derivatives
| Compound Code | Concentration (µg/ml) | % Cell Viability |
|---|---|---|
| Compound A | 31.5 | 98.56 |
| Compound B | 62.5 | 81.94 |
| Compound C | 125 | 65.73 |
| Compound D | 250 | 56.17 |
| Compound E | 500 | 49.23 |
Antimicrobial Activity
The antimicrobial properties of tetrahydroquinoxaline derivatives have also been investigated extensively. A literature review indicated that many compounds in this class demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi . The mechanism often involves interference with microbial cell wall synthesis or enzyme activity.
Table: Antimicrobial Activity Results
| Compound Code | Microbial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20 |
| Compound B | Escherichia coli | 15 |
| Compound C | Candida albicans | 18 |
Case Studies
- In Vitro Studies : A series of in vitro studies highlighted the potential of tetrahydroquinoxaline derivatives in inhibiting tumor growth in various cancer cell lines, with IC values indicating potent activity compared to standard chemotherapeutic agents like Paclitaxel .
- Synthesis and Evaluation : Another study focused on synthesizing new derivatives and evaluating their biological activity, revealing that modifications at specific positions on the quinoxaline ring could lead to enhanced biological effects .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
